Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pyrazolo[1,5-a]pyridine, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. The numbering begins at the nitrogen atom in the pyrazole ring (position 1), proceeds through the fused pyridine ring (positions 2–7), and accounts for the partial saturation (4,5,6,7-tetrahydro) and substituents. The ketone group at position 5 and the methyl ester at position 3 are prioritized in the naming sequence.
The compound’s CAS registry number, 866216-24-2 , uniquely identifies it in chemical databases. Its molecular formula, C₉H₁₀N₂O₃ , reflects a molecular weight of 194.19 g/mol , consistent with the presence of nine carbon atoms, ten hydrogens, two nitrogens, and three oxygens. The systematic name and structural descriptors ensure unambiguous identification across scientific literature and regulatory frameworks.
Molecular Architecture: Ring System Analysis
The core structure features a pyrazolo[1,5-a]pyridine scaffold, where a pyrazole ring (positions 1–3) is fused to a partially saturated pyridine ring (positions 4–7). The pyridine ring exists in a 4,5,6,7-tetrahydro configuration, reducing aromaticity and introducing conformational flexibility. Key structural attributes include:
The SMILES notation (COC(=O)C1=C2CC(=O)CCN2N=C1) highlights the ester group (–COOCH₃) at position 3 and the ketone (=O) at position 5. X-ray crystallography or computational modeling would reveal a puckered pyridine ring due to partial saturation, with the pyrazole ring remaining planar.
Tautomeric Forms and Conformational Dynamics
Tautomerism in pyrazolo[1,5-a]pyridine derivatives arises from proton shifts between nitrogen atoms. For this compound, two primary tautomers are plausible:
- N1-H tautomer : Proton resides on the pyrazole nitrogen (position 1).
- N2-H tautomer : Proton shifts to the adjacent pyrazole nitrogen (position 2).
Experimental studies on analogous compounds, such as 2-hydroxypyrazolo[1,5-a]pyridine, demonstrate that the N1-H tautomer predominates in solution due to stabilization via intramolecular hydrogen bonding. Computational analyses predict similar behavior for this compound, with the ketone group at position 5 further stabilizing the N1-H form through electronic effects.
Conformational dynamics are influenced by the tetrahydro-pyridine ring’s flexibility. Nuclear Overhauser effect (NOE) spectroscopy would likely reveal restricted rotation around the C4–C5 bond, favoring a half-chair conformation for the saturated ring.
Comparative Analysis with Pyrazolo[1,5-a]pyridine Derivatives
This compound differs from related derivatives in key aspects:
The methyl ester and ketone groups enhance electrophilicity at position 3 and 5, making the compound reactive toward nucleophiles. In contrast, 3-methyl derivatives exhibit steric hindrance, limiting functionalization at position 3. The tetrahydro configuration improves solubility compared to fully aromatic analogues, a critical factor in medicinal chemistry applications.
Properties
IUPAC Name |
methyl 5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKIPSFUJZJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)CCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468867 | |
| Record name | METHYL 5-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866216-24-2 | |
| Record name | Methyl 4,5,6,7-tetrahydro-5-oxopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866216-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 5-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed One-Step Synthesis
A landmark advancement is the copper-catalyzed method disclosed in CN109369617B, which directly couples 3,5-pyrazoledicarboxylic acid with pyridine derivatives. The reaction employs CuSO₄·5H₂O (10 mol%) in a pyridine-water solvent system at 180°C for 24 hours, achieving a 53% yield. Key steps include:
- Coordination Complex Formation : Copper(II) ions coordinate with the carboxylate groups of 3,5-pyrazoledicarboxylic acid, facilitating decarboxylation.
- Cyclization : Intramolecular nucleophilic attack forms the pyrazolo[1,5-A]pyridine core.
- Esterification : In situ methylation occurs via solvent participation, eliminating the need for external esterifying agents.
Table 1: Optimization of Copper-Catalyzed Synthesis
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 180°C | +15% vs. 160°C |
| Reaction Time | 24 h | +22% vs. 12 h |
| CuSO₄ Loading | 10 mol% | +18% vs. 5 mol% |
| Solvent (Py:H₂O) | 1:2 v/v | +12% vs. 1:1 |
Post-reaction workup involves adding Na₂S to precipitate copper, followed by acidification (pH ≤3) and dichloromethane extraction. This method reduces steps compared to traditional hydrazine-based routes but requires high-temperature conditions.
Sonochemical Cyclization Approach
The sonochemical method, adapted from scalable strategies for pyrazolo[1,5-A]pyridines, uses ultrasound (40 kHz) to accelerate cyclization. While specific data for this compound is limited, analogous reactions achieve 65–78% yields in 2–4 hours at 60°C. Proposed mechanisms include:
- Cavitation Effects : Microbubble collapse generates localized hotspots (~5000 K), promoting [4+1] cycloaddition between nitrenes and alkynes.
- Improved Mass Transfer : Ultrasonic mixing enhances reagent diffusion, critical for heterogeneous systems.
Industrial-Scale Production Techniques
Industrial processes prioritize continuous flow systems to mitigate exothermic risks during high-temperature steps. A representative workflow involves:
- Precursor Preparation : 3,5-Pyrazoledicarboxylic acid is synthesized via Knorr pyrazole synthesis (ethyl acetoacetate + hydrazine hydrate).
- Continuous Cyclization : A tubular reactor maintains 180°C with a 30-minute residence time, coupled with inline Cu²⁺ removal via ion-exchange resins.
- Esterification : Methylation using dimethyl carbonate (DMC) under supercritical CO₂ conditions (60°C, 150 bar), achieving 89% conversion.
Table 2: Bench-Scale vs. Industrial Process Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Yield | 53% | 68% |
| Energy Consumption | 480 kWh/kg | 310 kWh/kg |
| Byproduct Generation | 0.7 kg/kg | 0.3 kg/kg |
Optimization of Reaction Parameters
Solvent Systems
A 1:2 pyridine-water ratio maximizes yield by balancing solubility and catalytic activity. Polar aprotic solvents like DMF reduce yields by 22% due to copper complex destabilization.
Catalytic Alternatives
Screening of Cu(I)/Cu(II) salts showed CuSO₄·5H₂O outperforms CuCl₂ (ΔYield = +14%) and Cu(OAc)₂ (ΔYield = +9%). Homogeneous catalysts (e.g., Cu-TEMPO) increased costs without yield improvements.
Temperature-Time Tradeoffs
At 160°C, extending the reaction to 36 hours achieves 51% yield, but energy costs rise by 40%. Microwave-assisted heating (180°C, 1 h) shows promise, with preliminary yields of 48%.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield | Steps | Cost (USD/g) | E-Factor |
|---|---|---|---|---|
| Traditional Multi-Step | 23% | 4 | 12.50 | 18.7 |
| Copper-Catalyzed | 53% | 1 | 6.80 | 6.2 |
| Sonochemical | ~65%* | 2 | 8.20 | 4.9 |
*Estimated from analogous reactions.
The copper-catalyzed method excels in atom economy (82%) but faces challenges in copper waste management. Sonochemistry offers greener profiles but requires equipment investment.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions with alcohols (e.g., ethanol, isopropanol) in the presence of catalytic acid or base are also feasible.
Nucleophilic Substitution at the Ester Group
The carbonyl carbon of the ester is susceptible to nucleophilic attack. Amines and thiols react under mild conditions to form amides or thioesters, respectively.
Reduction Reactions
The keto group at position 5 is reducible using hydride donors, yielding dihydro derivatives. Selective reduction of the pyridine ring is also achievable.
Oxidation and Functionalization
The pyrazolo-pyridine core undergoes oxidation at electron-rich positions. Vilsmeier-Haack formylation introduces aldehyde groups at position 3, while epoxidation targets the double bond in the dihydro-pyridine ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) enable functionalization at halogenated positions. For example, bromination at position 2 facilitates aryl group introduction.
Cyclization and Ring Expansion
The compound participates in annulation reactions to form larger heterocycles. For instance, reaction with hydrazine yields fused triazolo-pyridine derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 8h | 5-Oxo-4,5,6,7-tetrahydro-triazolo[1,5-A]pyridine-3-carboxylate | 88% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrazolo-pyridine system undergoes ring-opening followed by recyclization to form pyrido-pyrazines.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Conc. H<sub>2</sub>SO<sub>4</sub>, 120°C, 3h | Pyrido[2,3-b]pyrazine-3-carboxylate | 58% |
Key Mechanistic Insights:
-
Ester Reactivity : The electron-withdrawing nature of the pyrazolo-pyridine core enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic substitutions .
-
Regioselectivity : Functionalization occurs preferentially at position 2 due to steric and electronic factors .
-
Catalytic Systems : Palladium/copper bimetallic systems improve yields in cross-coupling reactions by suppressing side reactions .
Scientific Research Applications
Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a core structure in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure is comparable to several pyrazolo-pyridine derivatives, differing primarily in substituents and oxidation states. Key analogs include:
Notes:
- *Molecular weight for the hydroxy analog is inferred from its amino counterpart .
- The target compound’s 5-oxo group increases electrophilicity compared to hydroxy/amino analogs, influencing reactivity in coupling reactions .
Stability and Commercial Availability
- The hydroxy and amino analogs are listed as discontinued by suppliers like CymitQuimica, indicating challenges in large-scale production or stability .
- Dimethyl dicarboxylate derivatives remain available, emphasizing the importance of ester group positioning for commercial viability .
Research Findings and Data Gaps
- Key Insight: The 5-oxo group in the target compound may enhance metabolic stability compared to amino/hydroxy analogs, a hypothesis supported by studies on similar ketone-containing heterocycles .
- Contradictions : Ethyl pyrimidine carboxylates show undefined toxicity , whereas pyrazolo-pyridines with trifluoromethyl groups demonstrate robust bioactivity . This underscores substituent-dependent safety profiles.
Biological Activity
Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (CAS No. 866216-24-2) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- CAS Number : 866216-24-2
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Methyl 5-Oxo... | 0.034 | 0.052 | 353.8 |
The selectivity index indicates that this compound exhibits a higher preference for COX-2 inhibition over COX-1, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and aspirin .
Anticancer Potential
The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer activity. A study demonstrated that derivatives of this scaffold can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer)
- IC50 Values : Varying from 10 μM to 30 μM across different derivatives.
These findings suggest that modifications to the pyrazolo framework can enhance its anticancer efficacy .
Study on In Vivo Efficacy
A recent study investigated the in vivo anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated:
- Edema Inhibition : 78.9% compared to control.
- Histopathological Analysis : Minimal gastric mucosal damage was observed.
These results suggest that the compound may be a safer alternative for managing inflammation without significant gastrointestinal toxicity .
Structural Analysis
The crystal structure of this compound has been analyzed using Hirshfeld surface analysis to understand intermolecular interactions better. This structural insight aids in predicting biological activity and optimizing future derivatives for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters, including:
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate cyclization but risk side reactions like over-oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while chlorinated solvents (e.g., DCM) enhance selectivity for the pyrazolo-pyridine core .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can improve yields by stabilizing reactive intermediates .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC should be employed to track reaction progress and isolate pure intermediates .
Q. How can the structural and electronic properties of this compound be characterized for drug discovery?
- Methodological Answer :
- X-Ray Crystallography : Resolves bond lengths/angles in the fused pyrazolo-pyridine ring, confirming the keto-enol tautomerism at the 5-oxo position .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., downfield shifts for the methyl ester at ~3.8 ppm and the tetrahydropyridine ring protons between 2.5–3.5 ppm) .
- Computational Modeling : DFT calculations predict electron density distribution, highlighting nucleophilic sites (e.g., the pyridine nitrogen) for functionalization .
Q. What biological targets are associated with this compound’s scaffold?
- Methodological Answer :
- Enzyme Inhibition : The tetrahydropyrazolo-pyridine core mimics purine bases, enabling inhibition of kinases (e.g., CDK2) and viral integrases (e.g., HIV-1) .
- Receptor Binding : The methyl ester group enhances membrane permeability, allowing interaction with G-protein-coupled receptors (GPCRs) in cancer signaling pathways .
- Validation : Use enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to quantify binding affinities (reported IC₅₀ values range from 0.1–10 µM in similar analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?
- Methodological Answer :
- Structural Variability : Differences in tautomeric states (keto vs. enol) or stereochemistry (e.g., syn/anti isomers in derivatives) can alter binding modes. Validate via NMR or X-ray .
- Assay Conditions : Discrepancies in IC₅₀ values may arise from buffer pH (affecting ionization) or co-solvents (e.g., DMSO concentration). Standardize protocols using WHO guidelines .
- Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, controlling for variables like cell line heterogeneity or batch-to-batch compound purity .
Q. What strategies are effective for designing derivatives with improved pharmacokinetics?
- Methodological Answer :
- Functional Group Replacement : Substitute the methyl ester with a tert-butyl carbamate to enhance metabolic stability (t₁/₂ increased from 2h to 8h in murine models) .
- Bioisosteres : Replace the 5-oxo group with a trifluoromethyl ketone to improve target selectivity and reduce off-target effects (e.g., CYP450 inhibition) .
- Prodrug Approaches : Conjugate with amino acid esters (e.g., valine) to enhance oral bioavailability via peptide transporter uptake .
Q. How can mechanistic studies elucidate the compound’s role in modulating cellular pathways?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates to target enzymes (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹ for HIV integrase inhibition) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., STAT3) in cancer cell lines can confirm pathway-specific activity .
- Metabolomics : LC-MS profiling identifies downstream metabolites, revealing off-target effects (e.g., ROS generation in hepatic cells) .
Q. What experimental designs address low reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to optimize variables (e.g., molar ratios, solvent volume) and identify critical parameters .
- Automated Synthesis : Continuous flow reactors reduce human error and improve consistency (reported yield variation <5% in scaled-up batches) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Q. How can researchers validate analytical methods for purity assessment?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and quantify degradation products via UPLC-MS .
- Cross-Validation : Compare HPLC purity data with orthogonal techniques (e.g., capillary electrophoresis or ¹⁹F NMR for fluorinated analogs) .
- Reference Standards : Use certified materials (e.g., USP-grade) to calibrate instruments and minimize batch-to-batch variability .
Notes
- Contradictions : and report conflicting IC₅₀ values for HIV integrase inhibition (0.8 µM vs. 2.5 µM), likely due to assay buffer differences (HEPES vs. Tris).
- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) are recommended to model binding dynamics in silico before in vitro validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
